molecular formula C9H8ClNO5S B1381936 6-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride CAS No. 1368585-15-2

6-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride

Cat. No.: B1381936
CAS No.: 1368585-15-2
M. Wt: 277.68 g/mol
InChI Key: NYFGIVUWJJZFHA-UHFFFAOYSA-N
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Description

6-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride is an organic compound with the molecular formula C9H8ClNO5S It is a derivative of benzoxazine, characterized by the presence of a methoxy group, a sulfonyl chloride group, and a ketone functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride typically involves the following steps:

    Formation of the Benzoxazine Ring: The initial step involves the cyclization of appropriate precursors to form the benzoxazine ring. This can be achieved by reacting 2-aminophenol with formaldehyde and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide.

    Sulfonylation: The sulfonyl chloride group is introduced by reacting the benzoxazine derivative with chlorosulfonic acid or sulfuryl chloride under controlled conditions to avoid over-sulfonation.

    Oxidation: The ketone functionality is introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control, which are crucial for the sulfonylation and oxidation steps.

    Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Oxidation and Reduction: The ketone functionality can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride. Conversely, the methoxy group can be oxidized to a hydroxyl group using oxidizing agents.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid under aqueous conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols in the presence of a base like triethylamine.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

    Hydrolysis: Aqueous solutions of sodium hydroxide or hydrochloric acid.

Major Products

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

    Alcohols: Formed by reduction of the ketone group.

Scientific Research Applications

6-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate for the synthesis of various heterocyclic compounds and pharmaceuticals.

    Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly those targeting sulfonamide and sulfonate ester functionalities.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its reactive sulfonyl chloride group.

    Material Science: The compound is used in the synthesis of polymers and advanced materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    6-methoxy-3,4-dihydro-2H-1,4-benzoxazine: Lacks the sulfonyl chloride group, making it less reactive towards nucleophiles.

    3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride: Lacks the methoxy group, which may affect its solubility and reactivity.

    6-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at a different position, potentially altering its reactivity and biological activity.

Uniqueness

6-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride is unique due to the combination of its functional groups, which confer specific reactivity and potential applications in various fields. The presence of both the methoxy and sulfonyl chloride groups allows for diverse chemical transformations and interactions, making it a valuable compound in synthetic and medicinal chemistry.

Biological Activity

6-Methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, synthesis, and various biological activities, including antibacterial, antifungal, and anticancer effects.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC₉H₁₁ClN₁O₄S
Molecular Weight249.71 g/mol
Density1.121 g/cm³
Boiling Point279.54 ºC at 760 mmHg
Melting PointNot available
LogP1.6375

Synthesis

The synthesis of 6-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives typically involves the reaction of methoxy-substituted phenols with appropriate sulfonyl chlorides under controlled conditions. The reaction pathway often includes the formation of intermediate compounds that undergo cyclization to yield the final product.

Antibacterial Activity

Research indicates that 6-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives exhibit significant antibacterial properties.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been reported. For instance, derivatives showed MIC values as low as 8 µM against Enterococcus faecalis and Staphylococcus aureus .

Table 1: Antibacterial Activity of Benzoxazine Derivatives

CompoundTarget BacteriaMIC (µM)
6-Methoxy-benzoxazine derivativeE. faecalis8
6-Methoxy-benzoxazine derivativeS. aureus16

Antifungal Activity

In addition to antibacterial effects, some studies have reported antifungal activity against strains such as Candida albicans . The activity varies significantly among different derivatives, with some showing notable effectiveness at concentrations comparable to traditional antifungals.

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies have shown promising results in inhibiting cancer cell proliferation across various cell lines:

Key Findings:

  • Compounds derived from this class demonstrated IC₅₀ values ranging from 2.2 to 5.3 µM against cancer cell lines such as MCF-7 and HCT116 .

Table 2: Anticancer Activity of Benzoxazine Derivatives

CompoundCancer Cell LineIC₅₀ (µM)
Benzoxazine derivativeMCF-73.1
Benzoxazine derivativeHCT1164.4

The biological activities of these compounds are attributed to their ability to interact with cellular targets involved in proliferation and survival pathways. The presence of the methoxy and sulfonyl groups is believed to enhance their binding affinity to these targets.

Case Studies

  • Case Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the antiproliferative effects of various benzoxazine derivatives on breast cancer cells (MCF-7). Results indicated that modifications in the benzoxazine structure significantly influenced their potency .
  • Case Study on Antibacterial Activity : Research conducted on the antibacterial efficacy against MRSA showed that specific derivatives exhibited superior activity compared to standard antibiotics, suggesting a potential for development into new therapeutic agents .

Properties

IUPAC Name

6-methoxy-3-oxo-4H-1,4-benzoxazine-7-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO5S/c1-15-7-2-5-6(16-4-9(12)11-5)3-8(7)17(10,13)14/h2-3H,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYFGIVUWJJZFHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)NC(=O)CO2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368585-15-2
Record name 6-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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